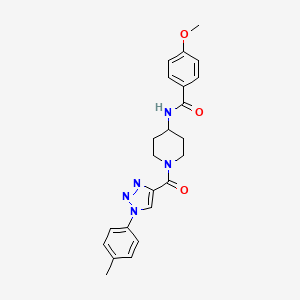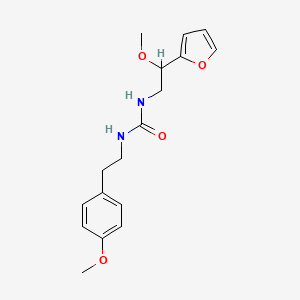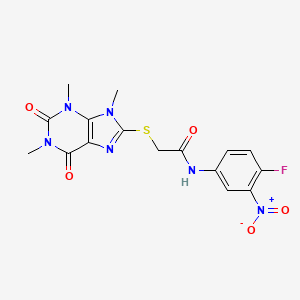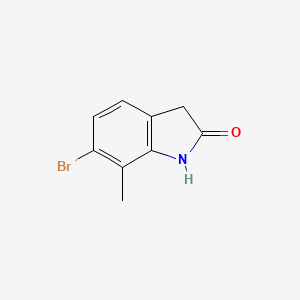![molecular formula C13H11Cl2F2NO B2589165 [2-(3-氯-4-氟苯氧基)-5-氟苯基]甲胺盐酸盐 CAS No. 2089277-21-2](/img/structure/B2589165.png)
[2-(3-氯-4-氟苯氧基)-5-氟苯基]甲胺盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-(3-Chloro-4-fluorophenoxy)-5-fluorophenyl]methanamine hydrochloride is a chemical compound with the molecular formula C13H10Cl2FNO·HCl It is known for its applications in various scientific research fields due to its unique chemical properties
科学研究应用
[2-(3-Chloro-4-fluorophenoxy)-5-fluorophenyl]methanamine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with various biomolecules.
Industry: It is used in the production of advanced materials and as a precursor in various industrial processes
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-(3-Chloro-4-fluorophenoxy)-5-fluorophenyl]methanamine hydrochloride typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of advanced techniques such as continuous flow chemistry, which allows for the efficient and scalable synthesis of complex molecules. The reaction conditions are optimized to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
[2-(3-Chloro-4-fluorophenoxy)-5-fluorophenyl]methanamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce corresponding ketones or aldehydes, while reduction reactions may yield alcohols or amines.
作用机制
The mechanism of action of [2-(3-Chloro-4-fluorophenoxy)-5-fluorophenyl]methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
相似化合物的比较
Similar Compounds
Some compounds similar to [2-(3-Chloro-4-fluorophenoxy)-5-fluorophenyl]methanamine hydrochloride include:
- [4-chloro-2-(3-chloro-4-fluorophenoxy)phenyl]methanamine hydrochloride
- 3-Chloro-4-fluorophenoxy substituted zinc phthalocyanine
Uniqueness
What sets [2-(3-Chloro-4-fluorophenoxy)-5-fluorophenyl]methanamine hydrochloride apart from similar compounds is its unique combination of chemical properties, which make it particularly useful in specific scientific research applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound in multiple fields of study .
属性
IUPAC Name |
[2-(3-chloro-4-fluorophenoxy)-5-fluorophenyl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClF2NO.ClH/c14-11-6-10(2-3-12(11)16)18-13-4-1-9(15)5-8(13)7-17;/h1-6H,7,17H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQIXEIGNZBDNTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC2=C(C=C(C=C2)F)CN)Cl)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(3-fluorophenyl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2589083.png)
![N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2589085.png)

![2-Fluoro[1,1'-biphenyl]-4-yl 4-methoxybenzenesulfonate](/img/structure/B2589088.png)
![3-Hydroxy-8lambda6-thiabicyclo[3.2.1]octane-8,8-dione](/img/structure/B2589090.png)




![1-(4-{[(6-Methylpyrimidin-4-yl)oxy]methyl}piperidin-1-yl)ethan-1-one](/img/structure/B2589095.png)
![4-(methylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2589096.png)

![N1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-N4-phenylbenzene-1,4-diamine](/img/structure/B2589101.png)
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methoxybenzenesulfonamide](/img/structure/B2589105.png)
